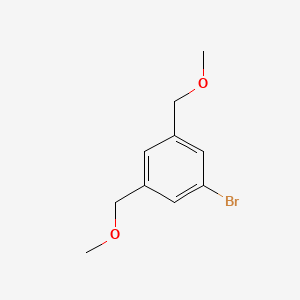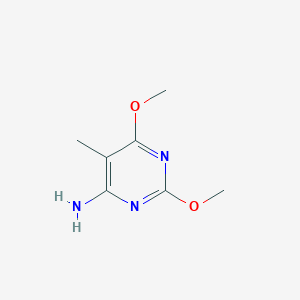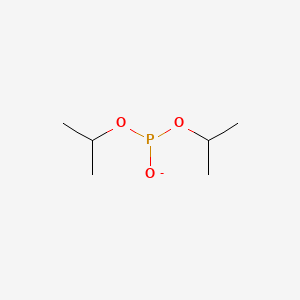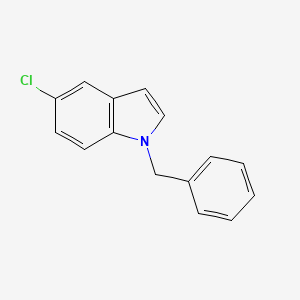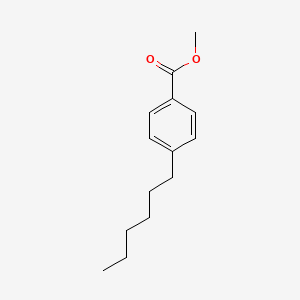![molecular formula C21H24N2O B8796032 (1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one](/img/structure/B8796032.png)
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one can be synthesized through a series of chemical reactions involving the condensation of 4-dimethylaminobenzaldehyde with acetone under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and modulate the expression of specific genes . For example, it has been shown to suppress neuroinflammatory cytokines, which may contribute to its potential therapeutic effects in treating conditions like chronic migraine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis-(4-dimethylaminophenyl)-2-propen-1-one
- 1,5-Bis-(4-methoxyphenyl)-penta-1,4-dien-3-one
- 1,5-Bis-(4-chlorophenyl)-penta-1,4-dien-3-one
Uniqueness
. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C21H24N2O |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3 |
Clé InChI |
JWTSVUUPJIIXTO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Pyridinamine, 5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B8795951.png)
![(3-p-Tolyl-[1,2,4]oxadiazol-5-yl)-acetic acid](/img/structure/B8795965.png)
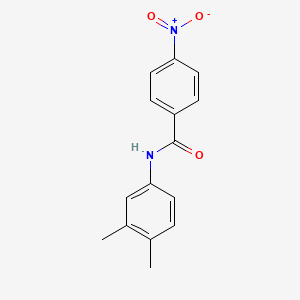

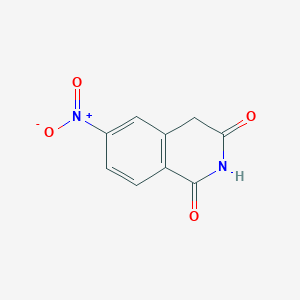
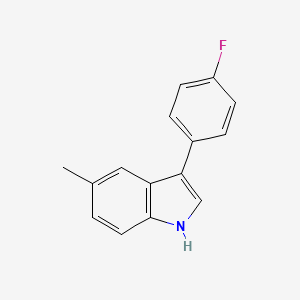
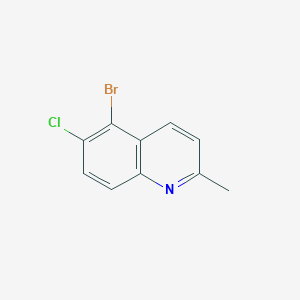

![(4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol](/img/structure/B8796014.png)
